N-methyl-3-(trifluoromethoxy)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
N-methyl-3-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H8F3NO/c1-12-6-3-2-4-7(5-6)13-8(9,10)11/h2-5,12H,1H3 |
InChI Key |
WKTJARICUXIGKW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for N Methyl 3 Trifluoromethoxy Aniline
Principal Synthetic Routes to N-methyl-3-(trifluoromethoxy)aniline
The primary routes to synthesize this compound can be broadly categorized into two main approaches: the construction of the molecule through a sequence of reactions starting from a substituted aniline (B41778) or nitroarene precursor, and more recent methods that focus on the direct or indirect introduction of the trifluoromethoxy group onto an aniline derivative.
A conventional and widely practiced approach to this compound involves a linear, multistep synthesis starting from more readily available precursors. These synthetic sequences are designed to build the molecule step-by-step, installing the required functional groups in a controlled manner.
One common pathway begins with a precursor such as 3-nitroaniline. This route typically involves the following key transformations:
Introduction of the Trifluoromethoxy Group : The synthesis may start by reacting a suitable precursor with a trifluoromethoxylating agent. For instance, a nitro-substituted aromatic compound can be reacted with trifluoromethoxybenzene under catalytic conditions.
Reduction of the Nitro Group : The nitro group is then reduced to a primary amine (-NH₂). This is a standard transformation in organic synthesis, often achieved with high efficiency using various reducing agents like catalytic hydrogenation or metal-acid combinations.
N-Methylation : The final step is the methylation of the aniline's amino group to form the N-methyl secondary amine. This can be accomplished using a methylating agent such as methyl iodide in the presence of a base.
Table 1: Illustrative Multistep Synthesis Pathway
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Purpose |
| 1 | 3-Nitroaniline | Trifluoromethoxybenzene, Catalyst | 3-Nitro-X-(trifluoromethoxy)benzene derivative | Introduction of OCF₃ group |
| 2 | Nitro-intermediate | Reducing Agent (e.g., H₂, Pd/C) | 3-(Trifluoromethoxy)aniline (B52521) | Conversion of nitro to amine |
| 3 | 3-(Trifluoromethoxy)aniline | Methyl Iodide, Base | This compound | N-methylation of the amine |
The direct and efficient introduction of the trifluoromethoxy group has been a significant challenge in synthetic chemistry. nih.govnih.gov Conventional methods often suffer from limitations such as the need for harsh conditions or the use of toxic reagents. nih.govnih.gov Recent years have seen remarkable progress in this area, providing more practical and user-friendly protocols for the synthesis of trifluoromethoxylated anilines. researchgate.netnih.gov
A particularly noteworthy advancement is a two-step protocol that allows for the synthesis of ortho-trifluoromethoxylated aniline derivatives. researchgate.netnih.govjove.com This sequence involves an initial O-trifluoromethylation followed by a rearrangement. This methodology is praised for its operational simplicity, high functional-group tolerance, and amenability to gram-scale synthesis. nih.govresearchgate.netnih.gov
The first step in the modern two-step synthesis of OCF₃-anilines often involves a radical process. researchgate.net The O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives can be achieved using electrophilic trifluoromethylating reagents. researchgate.net For example, Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) has been successfully used for this transformation. nih.govnih.gov
The development of reagents that can generate the trifluoromethyl radical (•CF₃) or trifluoromethoxy radical (•OCF₃) under mild conditions has been a key enabler. rsc.orgnih.govrsc.org Photoredox catalysis, for instance, provides a powerful strategy for generating these radicals from stable precursors using visible light, allowing for the trifluoromethylation and trifluoromethoxylation of a wide range of aromatic systems. researchgate.netnih.gov These radical approaches are crucial for forming the key N-O(CF₃) bond in the intermediate that precedes the migration step.
The second, and arguably most crucial, step of this advanced methodology is the intramolecular migration of the OCF₃ group. researchgate.netnih.gov After the initial O-trifluoromethylation of an N-aryl-N-hydroxyacetamide to form an N-aryl-N-(trifluoromethoxy)amine intermediate, this compound is subjected to thermal conditions. nih.govnih.gov
Upon heating in a suitable solvent like nitromethane (B149229) or acetonitrile, the N-aryl-N-trifluoromethoxyamine undergoes a rearrangement to afford the corresponding ortho-trifluoromethoxylated aniline derivative in good to excellent yields. nih.govjove.com Mechanistic studies suggest that this migration proceeds through a heterolytic cleavage of the N–OCF₃ bond, forming a nitrenium ion and a trifluoromethoxide anion, which then rapidly recombine at the ortho position of the aromatic ring. researchgate.netresearchgate.net This thermal migration is a powerful tool for installing the OCF₃ group in a regioselective manner, a task that is often difficult to achieve through direct electrophilic aromatic substitution. nih.govresearchgate.net
Table 2: Two-Step OCF₃-Migration Protocol for Aniline Derivatives
| Step | Process | Reagents & Conditions | Intermediate/Product | Key Feature |
| 1 | O-Trifluoromethylation | N-aryl-N-hydroxyacetamide, Togni Reagent II, Cs₂CO₃, CHCl₃, 23 °C | N-aryl-N-(trifluoromethoxy)acetamide | Formation of N-OCF₃ bond via a radical process. nih.govresearchgate.netnih.gov |
| 2 | OCF₃-Migration | N-aryl-N-(trifluoromethoxy)acetamide, MeNO₂, 50-140 °C | ortho-Trifluoromethoxylated aniline derivative | Thermally induced intramolecular rearrangement. nih.govnih.gov |
Methodological Advancements in Trifluoromethoxylation for Aniline Derivatives
Formation of Hydrochloride Salts and their Synthetic Utility
Like many amine-containing compounds, this compound can be converted into its hydrochloride salt. This is typically achieved by reacting the free base form of the compound with hydrochloric acid.
The formation of the hydrochloride salt serves several practical purposes in a laboratory and developmental setting. It often enhances the compound's stability, making it less sensitive to atmospheric conditions and degradation. Furthermore, the salt form generally exhibits improved water solubility compared to the free base, which can be advantageous for certain applications and purification procedures. The increased stability and better handling characteristics make the hydrochloride salt a preferred form for storage and use as a synthetic intermediate.
Considerations for Scalable Synthesis in Research and Development
When transitioning a synthesis from a laboratory scale to a larger research and development or industrial scale, several factors become critical. For this compound, the scalability of the chosen synthetic route is paramount. Methodologies that are operationally simple, avoid the use of highly toxic or difficult-to-handle reagents, and are amenable to large-scale production are highly desirable. nih.govnih.govgoogle.com
The newer two-step trifluoromethoxylation/migration protocol has been specifically noted for its potential for gram-scale synthesis, a key indicator of its scalability. researchgate.netnih.govjove.com The use of stable, easy-to-handle reagents like Togni's reagent II contributes to its practicality. nih.govnih.gov For industrial production, factors such as the cost of raw materials, the efficiency of each step (yield), the ease of purification, and the generation of minimal waste are all crucial economic and environmental considerations. uva.nlgoogle.com Therefore, route selection for large-scale synthesis involves a careful balance of chemical efficiency, operational safety, and economic viability.
Utilization in the Preparation of Advanced Synthetic Intermediates
This compound is a specialized aromatic compound valued as a building block in organic synthesis. Its structure, featuring a nucleophilic secondary amine and an electron-withdrawing trifluoromethoxy group on a benzene (B151609) ring, allows for its conversion into a variety of advanced synthetic intermediates. These intermediates are particularly relevant in the development of new pharmaceutical and agrochemical products. The primary pathway for its utilization involves the functionalization of the aromatic ring through electrophilic substitution reactions.
The reactivity and regioselectivity of the benzene ring in this compound are governed by the directing effects of its two substituents. The N-methylamino group (-NHCH₃) is a potent activating group and is ortho, para-directing. Conversely, the trifluoromethoxy group (-OCF₃) is a deactivating group and is meta-directing. In electrophilic aromatic substitution, the powerful activating effect of the N-methylamino group dominates, directing incoming electrophiles to the positions ortho and para to it (the 2, 4, and 6-positions).
While specific studies detailing the reactions of this compound are not widely available, its reactivity can be inferred from closely related analogues, such as N-acetyl-3-(trifluoromethoxy)aniline. The N-acetyl group is also ortho, para-directing, and research on this compound provides a model for the expected outcomes with the N-methyl variant. For instance, the nitration of N-acetyl-3-(trifluoromethoxy)aniline has been shown to yield products resulting from substitution at the positions activated by the amide group.
Detailed research into the nitration of N-acetyl-3-(trifluoromethoxy)aniline shows that substitution occurs primarily at the 6-position, with a minor product formed from substitution at the 4-position. This selectivity is influenced by steric hindrance from the adjacent trifluoromethoxy group, which can impede attack at the 2-position. The resulting nitro-substituted compounds are themselves valuable advanced intermediates, as the nitro group can be readily converted into other functional groups, such as amines, enabling the synthesis of more complex molecules.
The table below details the outcomes for the nitration of the N-acetyl analogue, which serves as a predictive model for the functionalization of this compound.
Table 1: Regioselectivity in the Nitration of N-Acetyl-3-(trifluoromethoxy)aniline
| Product | Position of Nitration | Relative Yield |
| N-Acetyl-6-nitro-3-(trifluoromethoxy)aniline | 6-position (ortho to amine) | Major Product |
| N-Acetyl-4-nitro-3-(trifluoromethoxy)aniline | 4-position (para to amine) | Minor Product (10%) |
Following functionalization, the resulting derivatives, such as halogenated or nitrated this compound, are considered advanced synthetic intermediates. These molecules offer multiple reaction sites for constructing complex target structures, a critical step in the discovery pipeline for new agrochemicals and pharmaceuticals. The trifluoromethoxy group is known to enhance properties like metabolic stability and lipophilicity in the final products. nih.gov
Chemical Reactivity and Reaction Mechanisms of N Methyl 3 Trifluoromethoxy Aniline
Electrophilic Aromatic Substitution (EAS) of N-methyl-3-(trifluoromethoxy)aniline Derivatives
Electrophilic aromatic substitution (EAS) on the this compound ring is feasible despite the presence of the deactivating -OCF₃ group, primarily due to the powerful activating nature of the N-methylamino group. The -NHMe group is a strong ortho-, para-director, significantly increasing the electron density at the positions ortho and para to it (positions 2, 4, and 6). lkouniv.ac.in
Regioselectivity and Electronic Directing Effects of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is a peculiar substituent in the context of EAS. While the oxygen atom possesses lone pairs that can participate in resonance, the intense inductive effect of the three fluorine atoms overwhelmingly withdraws electron density from the ring, making the -OCF₃ group strongly deactivating. beilstein-journals.orgnih.gov Unlike the methoxy (B1213986) group (-OCH₃), which is a strong activator, the trifluoromethoxy group slows down the rate of electrophilic attack. beilstein-journals.orgnih.gov
Despite its deactivating nature, the oxygen's lone pairs are capable of stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. This resonance stabilization, although weakened by the inductive pull of the -CF₃ moiety, makes the trifluoromethoxy group an ortho-, para-director. beilstein-journals.org
In this compound, the directing effects of the two substituents must be considered:
N-methylamino group (-NHMe): Strongly activating, ortho-, para-directing. It directs incoming electrophiles to positions 2, 4, and 6.
Trifluoromethoxy group (-OCF₃): Strongly deactivating, ortho-, para-directing. It directs incoming electrophiles to positions 1, 5 (relative to the -OCF₃ group, which are positions 4 and 2 on the aniline (B41778) ring) and deactivates the ring.
The powerful activating and directing effect of the N-methylamino group is generally dominant. Therefore, substitution is expected to occur primarily at the positions activated by the amine: C2, C4, and C6. Steric hindrance from the adjacent substituents will also play a crucial role in the final product distribution. The C4 and C6 positions are generally favored over the more sterically hindered C2 position.
Table 1: Combined Directing Effects in this compound
| Ring Position | Effect of -NHMe (at C1) | Effect of -OCF₃ (at C3) | Predicted Reactivity for EAS |
|---|---|---|---|
| C2 | Ortho (Activating) | Ortho (Deactivating) | Activated, but sterically hindered |
| C4 | Para (Activating) | Ortho (Deactivating) | Highly Activated |
| C5 | Meta (Less Activated) | Para (Deactivating) | Deactivated |
| C6 | Ortho (Activating) | Meta (Less Deactivated) | Activated |
Illustrative Case Studies in Nitration Regiochemistry
The nitration of anilines requires careful consideration of reaction conditions, as the strongly acidic environment (e.g., HNO₃/H₂SO₄) can protonate the amino group, forming an anilinium ion. The -N⁺H₂Me group is strongly deactivating and a meta-director. To avoid this, nitration of anilines is often carried out after protecting the amino group, for instance, as an acetamide (B32628). ulisboa.pt
However, direct nitration of N-alkylanilines can be complex, sometimes leading to oxidation and inconsistent regioselectivity. researchgate.net For N-methylaniline itself, nitration has been reported to yield the m-nitro derivative, suggesting the reaction proceeds via the anilinium ion. researchgate.net More controlled methods, such as using tert-butyl nitrite (B80452) (TBN), have been developed for the regioselective nitration of N-alkylanilines, typically favoring ortho-nitration. researchgate.net
In the case of this compound, the directing effects predict nitration at the C4 or C6 positions. Studies on the related 3-methylacetanilide show that nitration yields primarily the 4-nitro product, favored by the electronic effects of both the acetamide and methyl groups. ulisboa.pt By analogy, the powerful ortho-, para-directing ability of the N-methylamino group in this compound would strongly favor nitration at the C4 and C6 positions. The precise ratio would depend on the balance between the strong activation at C4 (para to -NHMe) and the lesser deactivation at C6 (meta to -OCF₃) compared to C4 (ortho to -OCF₃). A study on the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline showed exclusive bromination at the C4 position, para to the strongly activating dimethylamino group. orgsyn.org This suggests a strong preference for substitution at the 4-position.
Nucleophilic Substitution Reactions Involving the Trifluoromethoxy Group
The trifluoromethoxy group is exceptionally stable and generally resistant to nucleophilic attack. nih.gov The C(sp²)–O bond is strong, and the fluorine atoms are poor leaving groups for typical nucleophilic aromatic substitution (SₙAr) pathways. Unlike the trifluoromethyl group, which can in some activated heterocyclic systems be displaced by strong nucleophiles, the trifluoromethoxy group is considered robust and non-reactive under most standard nucleophilic conditions, including attack by acids, bases, and organometallic reagents. nih.govacs.org Therefore, reactions involving the displacement of the -OCF₃ group in this compound are not a common or facile transformation.
Oxidation Reactions and the Formation of N-oxide Derivatives
The oxidation of tertiary amines, including N,N-dialkylanilines, to their corresponding N-oxides is a well-established reaction. However, this compound is a secondary amine. Oxidation of secondary anilines can be more complex, potentially leading to a variety of products including nitrones, nitroso compounds, or coupling products. The formation of a stable N-oxide derivative directly from this compound is not a typical reaction pathway. Instead, oxidation is more likely to affect the nitrogen-hydrogen bond or the aromatic ring if harsh oxidants are used. Conceptually, if the compound were first converted to a tertiary amine (e.g., N,N-dimethyl-3-(trifluoromethoxy)aniline), subsequent oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide could yield the corresponding N-oxide.
Reduction Reactions to Various Amine Derivatives
This section typically pertains to the reduction of other functional groups on the molecule, as the aniline moiety is already in a reduced state. A common and synthetically valuable sequence involves introducing a nitro group via electrophilic aromatic substitution (as discussed in 3.1.2) and then reducing it to a second amino group.
For example, if nitration of this compound yields 4-nitro-N-methyl-3-(trifluoromethoxy)aniline, this nitro group can be readily reduced to an amino group. A variety of reducing agents are effective for converting aromatic nitro groups to anilines, including:
Catalytic hydrogenation (H₂ with catalysts like Pd/C, PtO₂, or Rh/C). youtube.comacs.org
Metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl). youtube.comacs.org
This reduction would yield N¹-methyl-5-(trifluoromethoxy)benzene-1,4-diamine , a valuable diamine intermediate for further synthesis. The choice of reducing agent can be critical to ensure chemoselectivity and avoid side reactions. The Fe/HCl system is known for its mildness and is often used in industrial processes. youtube.com
Table 2: Example Reduction of a Nitro Derivative
| Starting Material | Reagents | Product |
|---|---|---|
| 4-Nitro-N-methyl-3-(trifluoromethoxy)aniline | H₂, Pd/C or Fe, HCl | N¹-methyl-5-(trifluoromethoxy)benzene-1,4-diamine |
Coupling Reactions in Modern Organic Synthesis
This compound and its derivatives are valuable substrates for a variety of metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.
Buchwald-Hartwig Amination: While the title compound itself would act as the amine coupling partner, a halogenated derivative, such as 4-bromo-N-methyl-3-(trifluoromethoxy)aniline, could undergo palladium-catalyzed C-N bond formation with other amines, amides, or carbamates.
Suzuki and Stille Couplings: To participate in these reactions, the aniline must first be converted into a derivative containing a halide or triflate. For example, after halogenation (e.g., bromination at the C4 position), the resulting 4-bromo-N-methyl-3-(trifluoromethoxy)aniline could be coupled with various boronic acids (Suzuki) or organostannanes (Stille) to form new C-C bonds.
Diazotization Reactions: The primary amino group of anilines can be converted to a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid). While the N-methyl group complicates this, the parent compound, 3-(trifluoromethoxy)aniline (B52521), can be readily diazotized. The resulting diazonium salt is a versatile intermediate for Sandmeyer-type reactions, allowing the introduction of a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) by reacting it with the appropriate copper(I) salt or other reagents. acs.org
C-H Activation: Directed C-H activation offers a modern approach to functionalization. While the N-methylamino group can act as a directing group, it often requires conversion to an amide or other group to achieve high efficiency and selectivity in metal-catalyzed C-H functionalization reactions. nih.gov
A recent mechanochemical method has been developed to substitute the aromatic amino group of various anilines with an OCF₃ group, showcasing the utility of anilines as precursors for trifluoromethyl ethers via pyridinium (B92312) salt intermediates. acs.org
Mechanistic Insights into Molecular Interactions (without reference to biological effects)
The molecular interactions of this compound are dictated by the distinct electronic and steric properties of its constituent functional groups: the N-methylamino group, the aromatic benzene (B151609) ring, and the trifluoromethoxy substituent. These groups enable a range of non-covalent interactions that are crucial for molecular recognition and association in a non-biological context. The interplay of these forces, including hydrogen bonding and hydrophobic interactions, defines the compound's behavior in various chemical environments.
Hydrogen bonding is a key directional interaction that influences the molecular recognition properties of this compound. The molecule possesses both a hydrogen bond donor site and multiple potential acceptor sites.
The secondary amine (N-H) of the N-methylamino group serves as the primary hydrogen bond donor. The acidity of this N-H proton, and thus its strength as a donor, is expected to be enhanced by the electron-withdrawing nature of the trifluoromethoxy group on the aniline ring. Studies on related molecules containing trifluoromethyl groups have shown that this substituent's strong inductive effect increases the positive electrostatic potential on nearby N-H protons, thereby strengthening their hydrogen bonding capability. frontiersin.orgfrontiersin.org
Potential hydrogen bond acceptor sites within the molecule are the oxygen and fluorine atoms of the trifluoromethoxy group, as well as the nitrogen atom of the amine itself. However, the capacity of these sites to accept a hydrogen bond varies significantly. The electron-withdrawing effect of the three fluorine atoms reduces the electron density on the ether oxygen, making it a weaker hydrogen bond acceptor compared to a standard methoxy group. mdpi.com While direct N-H···F-C bonds are generally considered weak, the high electronegativity of fluorine means it can participate in intermolecular hydrogen bonding, particularly with strong donors. mdpi.com The nitrogen atom can also act as a hydrogen bond acceptor, leading to potential N-H···N interactions in condensed phases, as has been observed in the crystal structures of related aniline derivatives.
The specific geometry and steric hindrance of the trifluoromethoxy group, which tends to orient itself orthogonally to the plane of the benzene ring, will influence the accessibility of these sites for intermolecular hydrogen bonding. nih.gov
Table 1: Hydrogen Bonding Capabilities of this compound Functional Groups
| Functional Group | Potential Role | Description |
| Secondary Amine (N-H) | Hydrogen Bond Donor | The primary site for donating a proton in a hydrogen bond. Its strength is enhanced by the electron-withdrawing -OCF₃ group. |
| Amine Nitrogen (N) | Hydrogen Bond Acceptor | The lone pair on the nitrogen can accept a proton, allowing for potential N-H···N intermolecular interactions. |
| Ether Oxygen (-O-) | Weak Hydrogen Bond Acceptor | Its acceptor capacity is significantly diminished due to the strong electron-withdrawing effect of the adjacent -CF₃ group. mdpi.com |
| Fluorine Atoms (-F) | Weak Hydrogen Bond Acceptor | Can participate as acceptors in certain geometries, though these N-H···F-C interactions are typically weak. |
Hydrophobic interactions are a dominant force in the molecular association of this compound, driven largely by the phenyl ring and, most significantly, the trifluoromethoxy group.
The aromatic benzene ring itself is inherently hydrophobic and contributes to molecular association through π-π stacking interactions. Computational studies on related trifluoromethylated aromatic systems have shown that such fluorination can lead to enhanced intermolecular interaction energies and reduced π-π distances compared to methylated or non-substituted analogues. nih.gov These enhanced interactions are attributed to changes in the molecular quadrupole moment and dispersion forces. nih.gov The electronically similar trifluoromethoxy group likely confers analogous properties to the benzene ring of this compound, promoting favorable cofacial stacking in molecular assemblies.
Table 2: Comparison of Hydrophobicity for Selected Aromatic Substituents
| Substituent (X) | Hansch-Leo Parameter (πₓ) | Relative Hydrophobicity | Source |
| -H | 0.00 | Reference | nih.gov |
| -OCH₃ (Methoxy) | -0.02 | Hydrophilic | nih.gov |
| -CH₃ (Methyl) | 0.56 | Hydrophobic | nih.gov |
| -CF₃ (Trifluoromethyl) | 0.88 | More Hydrophobic | nih.gov |
| -OCF₃ (Trifluoromethoxy) | 1.04 | Highly Hydrophobic | mdpi.comnih.gov |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the behavior of molecules. For N-methyl-3-(trifluoromethoxy)aniline, these methods offer a detailed picture of its geometric and electronic makeup, which is crucial for understanding its interactions and potential applications.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the ground-state geometry of molecules. arxiv.org By applying DFT, researchers can determine the most stable conformation of this compound by calculating its bond lengths, bond angles, and dihedral angles. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost. researchgate.netresearchgate.net
While specific DFT data for this compound is not available in the cited literature, the optimized geometries of related molecules like aniline (B41778) and N-methylaniline have been calculated. researchgate.net For instance, studies on 3-chloro-4-methyl aniline have shown that the B3LYP functional within DFT provides optimized geometric parameters that are in good agreement with experimental data for similar aniline molecules. researchgate.net Such studies confirm that the calculated geometries represent a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for Aniline Derivatives from DFT Studies Note: This table presents data for related compounds to illustrate the output of DFT calculations, as specific data for this compound was not found in the provided sources.
| Molecule | Parameter | Calculated Value (B3LYP) |
|---|---|---|
| Aniline | C-N Bond Length | 1.409 Å |
| Aniline | C-C Bond Length (avg) | 1.397 Å |
| 3-chloro-4-methyl aniline | C-N Bond Length | 1.402 Å |
| 3-chloro-4-methyl aniline | C-Cl Bond Length | 1.751 Å |
| 3-chloro-4-methyl aniline | C-N-H Bond Angle | 113.1° |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.
For aniline derivatives, the nitrogen atom of the amino group and the aromatic ring are often regions of high electron density, indicating susceptibility to electrophilic attack. thaiscience.info In this compound, the electron-withdrawing trifluoromethoxy group (-OCF₃) would significantly influence the MEP map. The highly electronegative fluorine and oxygen atoms would create a region of strong negative potential around the -OCF₃ group, while also reducing the electron density on the aromatic ring compared to unsubstituted aniline. The nitrogen atom, though still a site of negative potential, would have its nucleophilicity modulated by the opposing effects of the methyl group (electron-donating) and the substituted phenyl ring.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. taylorfrancis.com
Calculations on similar molecules, such as p-nitroaniline, show a HOMO-LUMO gap of approximately 3.89 eV. thaiscience.info This value provides a reference point for what might be expected for other substituted anilines. A smaller energy gap indicates that the molecule can be more easily excited and is generally more reactive. chemicalbook.com
Table 2: Representative HOMO-LUMO Energetics for Substituted Anilines Note: This table presents data for related compounds to illustrate FMO analysis, as specific data for this compound was not found in the provided sources.
| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| p-Aminoaniline | -4.3713 | 0.2306 | 4.6019 |
| p-Nitroaniline | -6.4621 | -2.5714 | 3.8907 |
| p-Isopropylaniline | -5.2286 | 0.0682 | 5.2968 |
Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its electronic distribution and bonding characteristics. This analysis helps identify atoms with positive or negative charges, which corresponds to the electrophilic and nucleophilic centers of the molecule.
For this compound, the analysis would likely show that the fluorine atoms carry a significant negative charge due to their high electronegativity. The carbon atom of the trifluoromethoxy group would, in turn, be highly positive. The nitrogen atom of the N-methylamino group would carry a negative charge, while the hydrogen atoms of the methyl group and the amino group would be positively charged. The charge distribution on the aromatic ring carbons would be varied, influenced by the electronic effects of the two substituents. Studies on the related compound 4-nitro-3-(trifluoromethyl)aniline (B27955) have utilized Mulliken charge analysis to understand intramolecular interactions and molecular stability. chemicalbook.com
Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding IR intensities, researchers can assign specific vibrational modes to the observed spectral bands. researchgate.net This comparison between theoretical and experimental spectra serves to validate the calculated molecular structure.
For this compound, key vibrational modes would include N-H stretching, C-H stretching (aromatic and aliphatic), C-N stretching, C-O stretching, and the characteristic strong vibrations of the C-F bonds in the trifluoromethoxy group. Calculations on similar molecules like 3-chloro-4-methyl aniline have shown that the B3LYP method provides theoretical frequencies that are in good agreement with experimental FTIR and FT-Raman spectra. researchgate.net
Table 3: Representative Theoretical Vibrational Frequencies for a Substituted Aniline Note: This table presents selected data for 3-chloro-4-methyl aniline to illustrate the output of vibrational frequency calculations.
| Vibrational Mode | Calculated Frequency (cm-1) (B3LYP) | Assignment |
|---|---|---|
| 3485 | NH₂ asymmetric stretching | |
| 3398 | NH₂ symmetric stretching | |
| 3065 | Aromatic C-H stretching | |
| 1625 | NH₂ scissoring | |
| 1288 | C-N stretching | |
| 795 | C-Cl stretching |
Structure-Activity Relationship (SAR) Methodologies for Fluorinated Aniline Scaffolds
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry and materials science for designing molecules with desired properties. For fluorinated aniline scaffolds, SAR methodologies explore how modifications to the molecular structure, such as the introduction of fluorine-containing substituents, affect biological activity or physical properties. acs.org
The inclusion of a trifluoromethoxy (-OCF₃) group on an aniline scaffold can profoundly impact its properties. This group is highly lipophilic and acts as a strong electron-withdrawing group, which can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. SAR studies on various aniline derivatives have shown that factors like lipophilicity and the electronic nature of substituents are key determinants of activity. For example, in the context of antimalarial drugs, low lipophilicity and high pKa values were found to increase the activity of 9-anilinoacridines. nih.gov In other studies, the introduction of fluorine atoms was found to enhance the cytotoxic activity of certain compounds. mdpi.com
For this compound, SAR studies would focus on how the interplay between the N-methyl group and the meta-positioned -OCF₃ group influences its potential applications. The position and nature of substituents on the aniline ring are critical. For instance, modifying the terminal groups of aniline-based squaraine dyes from hydrophobic to hydrophilic alters their cellular staining properties in bioimaging applications. rsc.org Therefore, the specific substitution pattern of this compound is a key area of investigation for developing new functional molecules.
Analysis of Substituent Effects on Molecular Interactions
The molecular interactions of this compound are dictated by the electronic and steric properties of its two key substituents: the N-methyl group and the trifluoromethoxy group. The interplay of these groups on the aniline scaffold modulates the molecule's charge distribution, geometry, and non-covalent interaction potential.
The N-methyl group is an electron-donating group (EDG) via induction. It increases the electron density on the nitrogen atom and, to a lesser extent, on the aromatic ring, thereby influencing its reactivity and basicity. Conversely, the trifluoromethoxy group (-OCF₃) at the meta-position is a potent electron-withdrawing group (EWG). This is due to the strong inductive effect of the three fluorine atoms, which overcomes the weak π-donating effect of the oxygen atom. beilstein-journals.org The meta-positioning of the -OCF₃ group primarily exerts an inductive effect, altering the electrostatic potential of the benzene (B151609) ring.
To quantify and compare the electronic effects of these substituents, Hammett constants (σ) are often used. These constants provide a measure of the electron-donating or electron-withdrawing influence of a substituent on an aromatic ring.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Nature |
|---|---|---|---|
| -NH₂ | -0.66 | -0.16 | Strongly Electron-Donating |
| -NHCH₃ | -0.84 | -0.15 | Strongly Electron-Donating |
| -OCH₃ | -0.27 | 0.12 | Electron-Donating (Resonance) |
| -OCF₃ | 0.35 | 0.40 | Strongly Electron-Withdrawing (Inductive) |
| -CF₃ | 0.54 | 0.43 | Strongly Electron-Withdrawing (Inductive) |
Role of the Trifluoromethoxy Group in Modulating Molecular Recognition
The trifluoromethoxy (-OCF₃) group plays a critical role in medicinal chemistry and drug design due to its unique combination of properties that can significantly modulate a molecule's interaction with biological targets. mdpi.com Its influence stems from its high lipophilicity, metabolic stability, and strong electron-withdrawing character. beilstein-journals.org
The -OCF₃ group is one of the most lipophilic substituents, a property that can enhance a molecule's ability to cross cell membranes and access hydrophobic binding pockets within proteins. uomisan.edu.iq This increased lipophilicity is often more pronounced than that conferred by the related trifluoromethyl (-CF₃) group. mdpi.com In the context of this compound, the -OCF₃ group can anchor the molecule in hydrophobic regions of a receptor, contributing favorably to the binding affinity.
Furthermore, the trifluoromethoxy group is metabolically very stable. The carbon-fluorine bond is exceptionally strong, making the group resistant to oxidative metabolism, which can improve the pharmacokinetic profile of a drug candidate. mdpi.com
From an electronic standpoint, the group's strong inductive electron-withdrawing nature alters the charge distribution across the aniline ring. This can influence the strength of hydrogen bonds formed by the N-methylamino group and modulate the pKa of the molecule. While the oxygen atom in the -OCF₃ group is a potential hydrogen bond acceptor, its ability to participate in such interactions is weakened by the adjacent electron-withdrawing CF₃ moiety.
| Substituent | Hansch Lipophilicity Parameter (π) | Steric Parameter (van der Waals radius, Å) | Electronic Nature |
|---|---|---|---|
| -H | 0.00 | 1.20 | Neutral |
| -CH₃ | 0.56 | 2.00 | Weakly Electron-Donating |
| -OCH₃ | -0.02 | - | Electron-Donating (Resonance) |
| -CF₃ | 0.88 | 2.44 | Strongly Electron-Withdrawing |
| -OCF₃ | 1.04 | - | Strongly Electron-Withdrawing |
Influence of N-Methyl Substitution on Conformational and Electronic Properties
The substitution of a hydrogen atom with a methyl group on the nitrogen of the aniline moiety has significant consequences for both the conformational landscape and the electronic character of the molecule. Conformational analysis involves the study of different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org
Conformationally, the presence of the methyl group introduces steric bulk around the nitrogen atom. This affects the rotational barrier of the C-N bond, which connects the amino group to the phenyl ring. In N-alkylanilines, the nitrogen atom can adopt different hybridization states, and the interplay between steric hindrance and electronic conjugation determines the preferred conformation. nih.gov The methyl group can influence the planarity of the amino group relative to the aromatic ring. Theoretical calculations on similar N-substituted oxazines show that the conformational preference (axial vs. equatorial) of a substituent on the nitrogen atom is a delicate balance of steric and electronic factors. researchgate.net For this compound, computational modeling would be required to determine the lowest energy conformation, considering the rotation around the C-N and C-O bonds.
| Molecule | C-N Bond Length (Å) | H-N-C Bond Angle (°) | C-N Bond Rotational Barrier (kcal/mol) |
|---|---|---|---|
| Aniline | 1.404 | 113.1 | ~3.5 |
| N-Methylaniline | 1.415 | 111.8 (H-N-C), 118.9 (C-N-C) | ~6.0 |
Molecular Docking Studies as a Predictive Tool for Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. researchgate.net For this compound, docking studies can provide valuable insights into its potential biological targets and binding modes.
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. uomisan.edu.iq A scoring function is then used to evaluate the fitness of different binding poses, estimating the binding affinity, typically in kcal/mol. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex.
For instance, in a hypothetical docking study of this compound into a protein's active site, the trifluoromethoxy group might be predicted to occupy a hydrophobic pocket, while the N-methylamino group could form a hydrogen bond with a backbone carbonyl or an acidic residue like aspartate or glutamate. Studies on other aniline derivatives have successfully used molecular docking to rationalize structure-activity relationships and guide the design of more potent compounds. nih.govnih.gov
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Aniline Derivative 1 | CDK2 | -8.5 | LEU83, LYS33, GLU81 |
| Aniline Derivative 2 | CDK2 | -9.2 | LEU83, PHE80, ASP86 |
| Aniline Derivative 3 | VEGFR-2 | -7.9 | CYS919, LYS868, GLU885 |
| Aniline Derivative 4 | VEGFR-2 | -8.8 | CYS919, VAL848, LEU1035 |
Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Aniline Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific physicochemical property. nih.gov These models are widely used in toxicology and drug discovery to predict the activity of new compounds and to understand which molecular features are important for the desired effect. nih.gov
For aniline derivatives, QSAR models have been developed to predict various endpoints, including toxicity to aquatic organisms and lipophilicity (logP). nih.govresearchgate.net The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can encode steric, electronic, hydrophobic, and topological properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity.
A typical QSAR equation for the toxicity of aniline derivatives might take the form: log(1/EC50) = c1 * logP + c2 * ELUMO + constant
Where EC50 is the effective concentration, logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity), and ELUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor). researchgate.net The coefficients (c1, c2) indicate the relative importance of each descriptor. Such models could be applied to predict the potential biological activity or toxicity of this compound based on its calculated descriptors.
| Aniline Derivative | logP | ELUMO (eV) | Observed Toxicity (log(1/LC50)) |
|---|---|---|---|
| Aniline | 0.90 | 0.65 | 3.85 |
| 4-Chloroaniline | 1.83 | 0.45 | 4.50 |
| 3-Nitroaniline | 1.37 | -0.50 | 5.10 |
| 4-Methoxyaniline | 1.04 | 0.70 | 4.01 |
| 3-Trifluoromethylaniline | 2.30 | -0.15 | 4.95 |
Applications in Academic and Industrial Research
Utilization as a Versatile Synthetic Building Block
The unique chemical properties of N-methyl-3-(trifluoromethoxy)aniline make it an important reagent in organic synthesis. The presence of the trifluoromethoxy (-OCF3) group, known for its electron-withdrawing nature, significantly influences the molecule's reactivity. This functional group enhances the compound's lipophilicity and stability under oxidative conditions, making it a valuable building block for a range of applications.
The compound's structure, featuring a trifluoromethoxy group on a benzene (B151609) ring with a methylamino group, allows for a variety of chemical reactions. It can undergo nucleophilic substitutions and coupling reactions, making it a versatile intermediate in the production of specialty chemicals. The development of user-friendly protocols for synthesizing ortho-trifluoromethoxylated aniline (B41778) derivatives has further cemented their role as useful building blocks for new pharmaceuticals and agrochemicals. nih.gov
This compound serves as a key intermediate in the creation of more complex molecules. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals. The reactivity conferred by the trifluoromethoxy group is advantageous in various chemical reactions, including substitution and oxidation processes, which are fundamental to building complex molecular architectures.
Role in Pharmaceutical Research and Drug Design Scaffolds
The primary application of this compound hydrochloride is within the pharmaceutical industry. The trifluoromethoxy group is a key feature, as it enhances the compound's lipophilicity and reactivity, making it a prized component in drug synthesis. These characteristics facilitate stronger interactions with biological targets, which is a critical aspect of drug development. The parent compound, 3-(trifluoromethoxy)aniline (B52521), is also recognized as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. chemimpex.com
Key Properties for Pharmaceutical Research
| Feature | Contribution to Drug Design | Source |
|---|---|---|
| Trifluoromethoxy Group | Enhances lipophilicity, reactivity, and interaction with biological targets. | |
| Aniline Structure | Provides a versatile scaffold for building diverse molecular structures. | nih.gov |
| Methyl Group | Can influence pharmacokinetics by affecting solubility and membrane permeability. | |
In the field of neuroscience and medical imaging, this compound serves as a precursor for a class of compounds known as N-aryl-N'-methylguanidines. These molecules have been evaluated as potential Positron Emission Tomography (PET) radioligands for imaging neurological targets like the N-methyl-D-aspartate (NMDA) receptor. nih.gov The ability to visualize and quantify such receptors in the human brain is valuable for researching neuropsychiatric disorders and developing new therapies. researchgate.net An extensive set of N-aryl-N'-(3-(substituted)phenyl)-N'-methylguanidines has been synthesized to find new leads for PET ligands to image the open channel of the NMDA receptor. nih.gov
Kinases are crucial enzymes that regulate many cellular processes, and their dysregulation is linked to diseases like cancer. Consequently, kinase inhibitors are a major focus of drug discovery. this compound has been identified as a valuable intermediate in the synthesis of potential kinase inhibitors. A notable example cited in a European patent is its use in the synthesis of N-(3-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide, which has been investigated as a potential kinase inhibitor.
In biological research, this compound is employed as a probe in various biochemical assays. Its capacity to interact with enzymes makes it a suitable tool for investigating enzyme kinetics and mechanisms. By acting as a competitive inhibitor, the compound can help researchers to identify the binding sites and understand the mechanisms of enzymatic reactions. The incorporation of fluorine atoms into molecules is a known strategy for developing probes used in PET and NMR studies to investigate enzyme behavior. researchgate.net
Application in Agrochemical Research and Development
The utility of this compound extends to the agrochemical sector. Its structural features are leveraged in the formulation of products such as herbicides and pesticides. chemimpex.com The inclusion of the trifluoromethoxy group is known to enhance the bioactivity of these agricultural chemicals. chemimpex.com Fluorine-containing compounds have played a significant role in the development of modern and effective agrochemicals for several decades. researchgate.net The synthesis of various fluorinated building blocks, including trifluoromethoxylated anilines, is crucial for the discovery of new agrochemicals. nih.gov
Development of Advanced Materials and Electronic Chemicals
The incorporation of fluorine-containing groups into organic molecules is a well-established strategy for modifying their properties. The trifluoromethoxy group in this compound is particularly notable for its strong electron-withdrawing nature and its impact on lipophilicity and metabolic stability, making the compound a key intermediate in the synthesis of advanced materials.
Modification of Electronic Properties via Fluorine Incorporation
The functionalization of organic semiconductors with fluorine atoms or fluorinated groups like trifluoromethoxy can lead to a wide range of enhanced properties. lp.edu.ua The introduction of fluorine alters the distribution of the π-electronic cloud in the molecule, which is fundamental to the optoelectronic properties of organic semiconducting compounds. lp.edu.ua
Key modifications to electronic properties include:
Lowering of Molecular Orbital Energy Levels: The potent electron-withdrawing effect of the trifluoromethoxy group can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). lp.edu.uaacs.org This adjustment is advantageous for electron injection in electronic devices and enhances the chemical stability of the material by making it less susceptible to oxidation. lp.edu.ua
Increased Electron Transport Rates: Fluorination is a known strategy to increase the rate of electron transport in organic materials. lp.edu.ua
Enhanced Stability: The inclusion of fluorine generally leads to greater thermal and electrochemical stability in the resulting materials. lp.edu.ua
Tuning of Intermolecular Interactions: Fluorine substitution can influence noncovalent interactions, such as hydrogen and halogen bonds, which are crucial in determining the packing and bulk properties of materials in the solid state. researchgate.net
These modifications make aniline derivatives containing fluorine valuable in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic components.
Synthesis of High-Performance Fluorinated Polymers and Specialty Materials
This compound serves as a crucial monomer or building block for creating high-performance fluorinated polymers and other specialty materials. umn.edu Polymers containing fluorine often exhibit superior properties compared to their non-fluorinated counterparts, including high thermal stability, chemical inertness, and low surface energy. umn.edunih.gov
There are two primary routes to synthesize these macromolecules: the polymerization of fluorine-containing monomers or the chemical modification of non-fluorinated parent polymers. umn.edu this compound is suitable for the first approach. The presence of the amine group allows it to be incorporated into polymer chains through various polymerization reactions, such as oxidative polymerization, to form polyaniline derivatives. nih.gov
The resulting fluorinated polymers have potential applications in:
Advanced Coatings: Materials with low surface energy for anti-fouling and self-cleaning surfaces. nih.gov
Biomaterials: Fluorinated polymers are often biocompatible and can resist protein adhesion, making them suitable for medical devices. nih.gov
Dielectrics: Materials with low dielectric constants for use in microelectronics. nih.gov
The use of specific monomers like this compound allows for the preparation of novel fluorinated materials that may not be accessible through other synthetic routes. umn.edu
Radioligand Precursors for Positron Emission Tomography (PET) Imaging Research
Positron Emission Tomography (PET) is a powerful molecular imaging technique used in both clinical diagnostics and drug development. nih.gov It requires specific radioligands—biologically active molecules labeled with a positron-emitting isotope. The unique properties of fluorinated compounds make them attractive candidates for developing such imaging agents, particularly for neurological targets. While direct research on this compound as a PET precursor is limited in the reviewed literature, extensive studies on analogous compounds with the trifluoromethyl (-CF3) group provide a strong basis for its potential. researchgate.netnih.gov
Design Considerations for Neurological Targets
Developing a successful PET radioligand for imaging the brain requires a delicate balance of several properties. Dysfunction of neurological targets like the N-methyl-D-aspartate (NMDA) receptor is implicated in numerous psychiatric and neurodegenerative disorders. researchgate.netnih.gov
Key design considerations for developing ligands from precursors like this compound include:
High Binding Affinity and Selectivity: The ligand must bind strongly and specifically to the target receptor (e.g., the NMDA receptor) to generate a clear signal. researchgate.netnih.gov Research on related N'-3-(trifluoromethyl)phenyl derivatives has identified compounds with the desired low nanomolar affinity. researchgate.netnih.gov
Appropriate Lipophilicity: The molecule must be able to cross the blood-brain barrier to reach its target but must not be so lipophilic that it binds non-specifically to fatty tissues, which would obscure the signal. The trifluoromethoxy group can enhance lipophilicity.
Metabolic Stability: The radioligand should be resistant to rapid metabolism in the body, especially the formation of radiometabolites that can also enter the brain and confound the imaging data. nih.gov
Suitability for Radiolabeling: The precursor molecule must have a chemical structure that allows for the efficient incorporation of a positron-emitting isotope. nih.gov
Strategies for Radioisotope Labeling (e.g., Carbon-11, Fluorine-18)
The two most common radioisotopes for PET are Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C), chosen for their suitable half-lives and decay characteristics. nih.govnih.gov this compound offers potential sites for labeling with either isotope.
Carbon-11 Labeling: Carbon-11 has a short half-life of approximately 20.4 minutes. nih.gov The N-methyl group on this compound is an ideal site for ¹¹C-methylation. This is typically achieved by first demethylating the precursor and then reacting it with a ¹¹C-labeled methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.gov This strategy is widely used for synthesizing PET radiotracers. nih.gov
Fluorine-18 Labeling: Fluorine-18 has a longer half-life of about 109.7 minutes, which allows for longer imaging studies and distribution to facilities without an on-site cyclotron. nih.govnih.gov Labeling an aromatic ring with [¹⁸F]fluoride is a common strategy. This usually involves a nucleophilic substitution reaction where a leaving group (like a nitro or trimethylammonium group) on an activated aromatic ring is displaced by [¹⁸F]fluoride. nih.gov While the trifluoromethoxy group is electron-withdrawing and can activate the ring toward nucleophilic substitution, introducing a suitable leaving group onto the this compound precursor would be a necessary synthetic step.
The development of radioligands from precursors like this compound is a critical area of research aimed at providing better tools for understanding brain function and developing new therapies for neurological disorders. nih.gov
Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure of an organic molecule. However, specific ¹H NMR, ¹³C NMR, or ¹⁹F NMR spectral data for N-methyl-3-(trifluoromethoxy)aniline have not been located in the searched scientific literature.
For a definitive structural elucidation of this compound, the following NMR data would be anticipated:
¹H NMR: This spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. This would include signals for the N-methyl (N-CH₃) protons, the N-H proton of the secondary amine, and the four protons on the aromatic ring. The aromatic signals would exhibit specific splitting patterns (e.g., triplet, doublet, singlet-like) based on their positions and coupling with neighboring protons.
¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the methyl carbon, the four distinct aromatic carbons on the substituted ring, the carbon directly bonded to the trifluoromethoxy group, and the carbon of the trifluoromethoxy group itself, which would likely show coupling to the fluorine atoms.
¹⁹F NMR: This spectrum is crucial for confirming the trifluoromethoxy (-OCF₃) group and would be expected to show a singlet for the three equivalent fluorine atoms.
A summary of the expected, but currently unavailable, NMR data is presented in the table below.
| Technique | Expected Signals | Observed Data |
|---|---|---|
| ¹H NMR | Aromatic (4H), N-H (1H), N-CH₃ (3H) | Data not available in published literature. |
| ¹³C NMR | Aromatic (6C), N-CH₃ (1C), -OCF₃ (1C) | Data not available in published literature. |
| ¹⁹F NMR | -OCF₃ (3F) | Data not available in published literature. |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An experimental FT-IR spectrum for this compound is not available in reviewed databases or publications.
Based on its structure, the FT-IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups. These would include a peak for the N-H stretch of the secondary amine, C-N stretching vibrations, C-H stretches from the aromatic ring and methyl group, C=C stretching from the aromatic ring, and strong, characteristic bands corresponding to the C-F and C-O-C stretches of the trifluoromethoxy group. For comparison, the related compound N-methylaniline shows a characteristic N-H stretching peak around 3411 cm⁻¹ researchgate.net.
The anticipated, but unconfirmed, FT-IR absorption bands are detailed below.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Observed Data |
|---|---|---|
| N-H Stretch (Secondary Amine) | 3300-3500 | Data not available in published literature. |
| C-H Stretch (Aromatic) | 3000-3100 | Data not available in published literature. |
| C-H Stretch (Aliphatic) | 2850-3000 | Data not available in published literature. |
| C=C Stretch (Aromatic) | 1450-1600 | Data not available in published literature. |
| C-O Stretch (Aryl Ether) | 1200-1250 | Data not available in published literature. |
| C-F Stretch | 1100-1300 (strong, multiple bands) | Data not available in published literature. |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and studying its fragmentation pattern to further confirm its structure. A published mass spectrum for this compound could not be located.
The molecular formula of this compound is C₈H₈F₃NO, which corresponds to a monoisotopic mass of approximately 191.056 g/mol . A high-resolution mass spectrometry (HRMS) analysis would be expected to confirm this exact mass. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Additionally, characteristic fragmentation patterns would be anticipated, likely involving the loss of a methyl group, the trifluoromethoxy group, or other fragments, providing further evidence for the proposed structure.
| Analysis | Expected Value | Observed Data |
|---|---|---|
| Molecular Formula | C₈H₈F₃NO | N/A |
| Monoisotopic Mass | 191.056 g/mol | Data not available in published literature. |
| Molecular Ion Peak (M⁺) | m/z ≈ 191 | Data not available in published literature. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information. To perform this analysis, the compound must be obtainable as a suitable single crystal. There are no published reports of the synthesis of a single crystal of this compound, and therefore no X-ray crystallographic data is available.
Should a crystal structure be determined in the future, it would provide precise information on the geometry of the aniline (B41778) ring, the conformation of the N-methyl and trifluoromethoxy substituents, and intermolecular interactions, such as hydrogen bonding involving the amine N-H group.
| Crystallographic Parameter | Description | Observed Data |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Data not available in published literature. |
| Space Group | The specific symmetry group of the crystal. | Data not available in published literature. |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | Data not available in published literature. |
| Bond Lengths/Angles | Precise measurements of atomic connectivity. | Data not available in published literature. |
Q & A
Q. Q. How can continuous flow reactors improve the scalability of N-methyl-3-(trifluoromethoxy)aniline synthesis?
- Methodological Answer : Flow chemistry enhances reproducibility and safety by:
- Precise Temperature Control : Minimizes side reactions (e.g., over-nitration).
- In-line Purification : Integrated scavenger columns remove impurities in real-time.
- Catalyst Immobilization : Recyclable Pd/C cartridges reduce metal leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
